molecular formula C12H9Cl2N3O4 B10910067 Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B10910067
M. Wt: 330.12 g/mol
InChI Key: YHWASFMXOOOGCG-UHFFFAOYSA-N
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Description

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrazole ring substituted with a nitro group, a carboxylate ester, and a dichlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The carboxylate ester can be introduced by reacting the carboxylic acid derivative of the pyrazole with methanol in the presence of a strong acid catalyst.

    Attachment of the dichlorobenzyl group: This step involves the reaction of the pyrazole derivative with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. The dichlorobenzyl group can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The pyrazole ring can also interact with various enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-imidazole-5-carboxylate
  • Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-triazole-5-carboxylate
  • Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-benzimidazole-5-carboxylate

Uniqueness

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups and the pyrazole ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a synthetic compound belonging to the pyrazole class, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a 2,6-dichlorobenzyl group and a nitro group , alongside a methyl ester at the carboxyl position. The presence of chlorine enhances its lipophilicity and biological activity, making it a significant subject in drug development.

Property Details
Molecular Formula C11H7Cl2N3O4
Molecular Weight 316.09 g/mol
Functional Groups Nitro, Methyl ester, Dichlorobenzyl

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Cytotoxic Effects : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxicity.
  • Enhanced Binding Affinity : The dichlorobenzyl moiety may improve binding affinity to specific enzymes or receptors, contributing to its efficacy against various biological targets .

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. Below are summarized findings from various studies:

Antimicrobial Activity

This compound has been tested against several pathogens:

  • Bacterial Strains : It demonstrated efficacy against E. coli, Bacillus subtilis, and Proteus vulgaris.
  • Fungal Strains : Exhibited activity against Aspergillus niger at concentrations comparable to standard antibiotics .

Anti-inflammatory Activity

In animal models, this compound showed promising results in reducing inflammation:

  • In carrageenan-induced edema models, it exhibited anti-inflammatory effects comparable to indomethacin .
  • It also inhibited the production of pro-inflammatory cytokines such as TNF-α .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Anticancer Properties :
    • A study evaluated its effects on various cancer cell lines (e.g., PC-3 prostate cancer) showing IC50 values in the low micromolar range (0.67 µM) indicating potential as an anticancer agent .
  • Mechanism-Based Approaches :
    • Research highlighted the compound's ability to inhibit key enzymes involved in cancer progression, suggesting its role in targeted therapy .
  • Synergistic Effects with Other Drugs :
    • Investigations into combinations with established chemotherapeutics (e.g., doxorubicin) revealed enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for combination therapies .

Properties

Molecular Formula

C12H9Cl2N3O4

Molecular Weight

330.12 g/mol

IUPAC Name

methyl 2-[(2,6-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C12H9Cl2N3O4/c1-21-12(18)10-5-11(17(19)20)15-16(10)6-7-8(13)3-2-4-9(7)14/h2-5H,6H2,1H3

InChI Key

YHWASFMXOOOGCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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